molecular formula C19H16BrN3O2 B11019051 3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B11019051
M. Wt: 398.3 g/mol
InChI Key: IWZJIJAYSVYYMB-UHFFFAOYSA-N
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Description

3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromobenzyl group, a methoxy group, and a pyridazinoindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinoindole core, followed by the introduction of the bromobenzyl and methoxy groups. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
  • 3-(3-fluorobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
  • 3-(3-iodobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Uniqueness

The uniqueness of 3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromobenzyl group, in particular, can impart distinct properties compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]-8-methoxy-5-methylpyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C19H16BrN3O2/c1-22-17-7-6-14(25-2)9-15(17)16-10-21-23(19(24)18(16)22)11-12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3

InChI Key

IWZJIJAYSVYYMB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)Br

Origin of Product

United States

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